molecular formula C6H6BrNO2S B8564716 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

Cat. No.: B8564716
M. Wt: 236.09 g/mol
InChI Key: JTSKTSINTDYZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(1,3-dioxolan-2-yl)thiazole is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

4-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2

InChI Key

JTSKTSINTDYZLH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a rb flask with an attached Dean-Stark trap containing molecular sieves, 4A (0.25g) was added 4-bromothiazole-2-carbaldehyde (4.4 g, 22.91 mmol). The starting material was dissolved in Benzene (45 ml) and Ethylene glycol (1.406 ml, 25.2 mmol) was added followed by pTsOH (0.218 g, 1.146 mmol). The mixture was heated to reflux for 3 h. The mixture was cooled to rt, and was partitioned with sat. aq. NaHCO3. The mixture was washed 2× with sat. NaHCO3 (40 mL), then once with sat. NaCl (40 mL). The organic layer was dried with Na2SO4. The drying agent was removed by filtration, and the mixture was concentrated under reduced pressure. The residue was purified by biotage flash chromatography using a 40+M column and a 0 to 20% EtOAc in hexanes gradient. The product, 4-bromo-2-(1,3-dioxolan-2-yl)thiazole (5.1 g, 21.60 mmol, 94% yield), was collected as a light-yellow oil.
[Compound]
Name
4A
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
1.406 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.218 g
Type
catalyst
Reaction Step Five

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